molecular formula C13H12N4O B12145628 5-(furan-2-yl)-1-(2-phenylethyl)-1H-tetrazole

5-(furan-2-yl)-1-(2-phenylethyl)-1H-tetrazole

Cat. No.: B12145628
M. Wt: 240.26 g/mol
InChI Key: VLFVFXOMMVYGEH-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-1-(2-phenylethyl)-1H-tetrazole is an organic compound that features a furan ring, a phenylethyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-1-(2-phenylethyl)-1H-tetrazole typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via Friedel-Crafts alkylation using phenylethyl chloride and a Lewis acid catalyst.

    Formation of the Tetrazole Ring: The tetrazole ring can be formed by the reaction of an azide with a nitrile in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-1-(2-phenylethyl)-1H-tetrazole can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenylethyl derivatives.

Scientific Research Applications

5-(furan-2-yl)-1-(2-phenylethyl)-1H-tetrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-1-(2-phenylethyl)-1H-tetrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but may include inhibition of specific enzymes or binding to receptor sites.

Comparison with Similar Compounds

Similar Compounds

    5-(furan-2-yl)-1H-tetrazole: Lacks the phenylethyl group, making it less hydrophobic.

    1-(2-phenylethyl)-1H-tetrazole: Lacks the furan ring, affecting its electronic properties.

    5-(furan-2-yl)-1-(2-methylphenyl)-1H-tetrazole: Has a methyl group instead of a phenylethyl group, altering its steric properties.

Uniqueness

5-(furan-2-yl)-1-(2-phenylethyl)-1H-tetrazole is unique due to the combination of the furan ring, phenylethyl group, and tetrazole ring, which imparts distinct electronic, steric, and hydrophobic properties

Properties

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

5-(furan-2-yl)-1-(2-phenylethyl)tetrazole

InChI

InChI=1S/C13H12N4O/c1-2-5-11(6-3-1)8-9-17-13(14-15-16-17)12-7-4-10-18-12/h1-7,10H,8-9H2

InChI Key

VLFVFXOMMVYGEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=NN=N2)C3=CC=CO3

Origin of Product

United States

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